3,4-Dinitro-1,2-benzenedicarboxylic acid
Overview
Description
3,4-Dinitro-1,2-benzenedicarboxylic acid is a chemical compound with the molecular formula C8H4N2O8 and a molecular weight of 256.1 g/mol . It is a dicarboxylic acid derivative of benzene, characterized by the presence of two nitro groups at the 3 and 4 positions on the benzene ring . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 3,4-Dinitro-1,2-benzenedicarboxylic acid typically involves the nitration of 1,2-benzenedicarboxylic acid (phthalic acid) under controlled conditions . The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 4 positions of the benzene ring . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective nitration of the desired positions on the benzene ring .
Chemical Reactions Analysis
3,4-Dinitro-1,2-benzenedicarboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
3,4-Dinitro-1,2-benzenedicarboxylic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-Dinitro-1,2-benzenedicarboxylic acid involves its interaction with molecular targets and pathways in biological systems. The nitro groups on the benzene ring can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including the modulation of enzyme activity and the generation of reactive oxygen species .
Comparison with Similar Compounds
3,4-Dinitro-1,2-benzenedicarboxylic acid can be compared with other similar compounds, such as:
Phthalic acid (1,2-benzenedicarboxylic acid): Lacks nitro groups and is used as a precursor for the synthesis of plasticizers and other industrial chemicals.
Isophthalic acid (1,3-benzenedicarboxylic acid): Has carboxylic acid groups at the 1 and 3 positions and is used in the production of high-performance polymers.
Terephthalic acid (1,4-benzenedicarboxylic acid): Has carboxylic acid groups at the 1 and 4 positions and is a key raw material in the production of polyethylene terephthalate (PET) plastics.
The uniqueness of this compound lies in the presence of nitro groups at the 3 and 4 positions, which impart distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3,4-dinitrophthalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(9(15)16)6(10(17)18)5(3)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZQQLVKJQGAPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595986 | |
Record name | 3,4-Dinitrobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92971-15-8 | |
Record name | 3,4-Dinitrobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00595986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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